![molecular formula C16H17N3O2 B267245 4-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B267245.png)

4-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[(Anilinocarbonyl)amino]-N,N-dimethylbenzamide, commonly known as ADC, is a type of drug that has gained significant attention in the scientific community due to its potential in treating cancer. ADC is a type of targeted therapy that involves attaching a cytotoxic drug to an antibody, which then targets specific cancer cells in the body.

Mechanism of Action

ADC works by targeting cancer cells specifically, without affecting healthy cells in the body. The antibody portion of ADC binds to a specific protein on the surface of cancer cells, allowing the drug to be delivered directly to the cancer cells. Once inside the cancer cell, the cytotoxic drug is released, causing the cell to undergo apoptosis, or programmed cell death.

Biochemical and Physiological Effects:

ADC has been shown to have a number of biochemical and physiological effects, including reducing tumor size and increasing patient survival rates. The drug has also been shown to have fewer side effects compared to traditional chemotherapy, such as hair loss and nausea.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ADC in lab experiments is its high specificity for cancer cells, allowing researchers to target specific cells and study their effects. However, the production of ADC can be complex and time-consuming, which can limit its use in some experiments. Additionally, the cost of producing ADC can be high, which may limit its availability for some researchers.

Future Directions

There are several potential future directions for ADC research, including the development of new linker molecules and cytotoxic drugs that can increase the efficacy of the drug. Additionally, researchers are studying the use of ADC in combination with other cancer treatments, such as radiation therapy and immunotherapy, to further improve patient outcomes. Finally, there is ongoing research into the use of ADC in treating other diseases beyond cancer, which could have significant implications for the future of medicine.

Conclusion:

In conclusion, 4-[(Anilinocarbonyl)amino]-N,N-dimethylbenzamide, or ADC, is a promising type of targeted therapy that has shown significant potential in treating cancer. The drug works by specifically targeting cancer cells, resulting in a higher efficacy compared to traditional chemotherapy with fewer side effects. While there are some limitations to its use in lab experiments, ongoing research into the development of new linker molecules and cytotoxic drugs, as well as the use of ADC in combination with other cancer treatments, could have significant implications for the future of cancer treatment and medicine as a whole.

Synthesis Methods

The synthesis of ADC involves several steps, starting with the production of the antibody that will be used to target the cancer cells. The antibody is then modified to include a linker molecule, which will connect it to the cytotoxic drug. Finally, the cytotoxic drug is attached to the linker molecule, resulting in the formation of ADC.

Scientific Research Applications

ADC has shown promising results in preclinical and clinical studies, particularly in the treatment of various types of cancer, including breast, lung, and ovarian cancer. The drug has been shown to have a higher efficacy in treating cancer cells compared to traditional chemotherapy, with fewer side effects. ADC is also being studied for its potential in treating other diseases, such as autoimmune disorders and infectious diseases.

properties

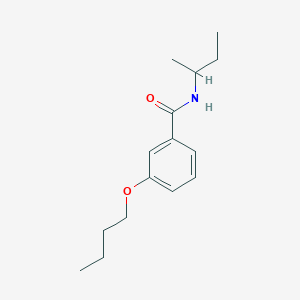

Molecular Formula |

C16H17N3O2 |

|---|---|

Molecular Weight |

283.32 g/mol |

IUPAC Name |

N,N-dimethyl-4-(phenylcarbamoylamino)benzamide |

InChI |

InChI=1S/C16H17N3O2/c1-19(2)15(20)12-8-10-14(11-9-12)18-16(21)17-13-6-4-3-5-7-13/h3-11H,1-2H3,(H2,17,18,21) |

InChI Key |

ATQWYXNXSNSCDB-UHFFFAOYSA-N |

SMILES |

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B267162.png)

![N-[2-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B267163.png)

![2-methoxy-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B267165.png)

![N-[3-(allyloxy)phenyl]-2-bromobenzamide](/img/structure/B267169.png)

![N-[2-(allyloxy)phenyl]-2-(4-chloro-2,3-dimethylphenoxy)acetamide](/img/structure/B267182.png)

![4-[2-(2-Ethoxyethoxy)anilino]-4-oxobutanoic acid](/img/structure/B267184.png)

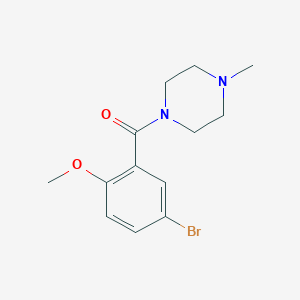

methanone](/img/structure/B267186.png)